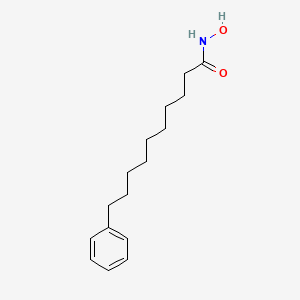
N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine is a synthetic organic compound characterized by its unique structure and functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine can be synthesized through multiple synthetic routes. One common method involves the reaction of adipodinitrile with dimethylamine under controlled conditions . Another method includes the reaction of 1,6-hexanediamine with formaldehyde . These reactions typically require specific catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is monitored for temperature, pressure, and pH to maximize efficiency and yield. The final product is then purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium (Pd) catalyst or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) or amines (NH~2~) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of anion exchange membranes for solid alkaline fuel cells.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine involves its interaction with molecular targets through its functional groups The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
Hexamethylenebis(dimethylamine): Another related compound with similar applications in polymerization and organic synthesis.
Uniqueness
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine is unique due to the presence of the nitro group, which enhances its reactivity and potential applications in various fields. This functional group allows the compound to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
113110-07-9 |
|---|---|
Fórmula molecular |
C10H17N3O2 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-N,1-N,1-N',1-N'-tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine |
InChI |
InChI=1S/C10H17N3O2/c1-11(2)10(12(3)4)8-6-5-7-9-13(14)15/h5-9H,1-4H3 |
Clave InChI |
DVWWXGQESNVBTE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=CC=CC=C[N+](=O)[O-])N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


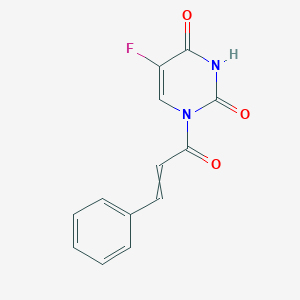

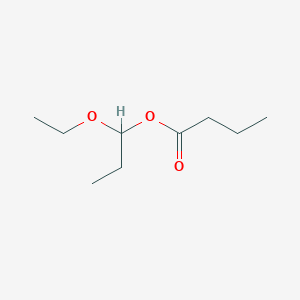
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
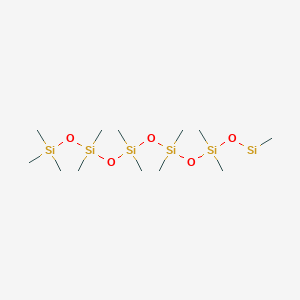
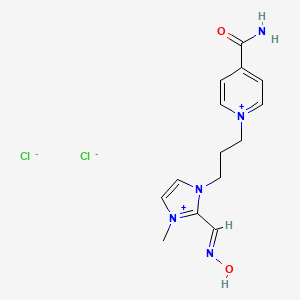
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
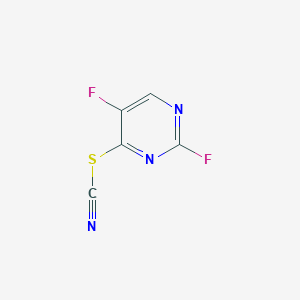
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)
![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
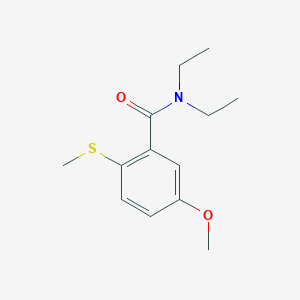
![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
